An In-depth Technical Guide to the Purity and Appearance of 5,8-Dibromo-2,3-diphenylquinoxaline Solid
An In-depth Technical Guide to the Purity and Appearance of 5,8-Dibromo-2,3-diphenylquinoxaline Solid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical quality attributes of 5,8-Dibromo-2,3-diphenylquinoxaline, focusing on its purity and appearance. As a key intermediate in various research and development applications, understanding and ensuring the high purity of this compound is paramount. This document outlines the typical synthesis, purification protocols, and state-of-the-art analytical methodologies for the comprehensive characterization of 5,8-Dibromo-2,3-diphenylquinoxaline.
Introduction: The Significance of Purity
5,8-Dibromo-2,3-diphenylquinoxaline is a substituted quinoxaline derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules, including those with pharmaceutical interest[1]. The purity of this solid compound directly impacts the outcome and reproducibility of subsequent reactions and the properties of the final products. Even minor impurities can lead to undesirable side reactions, lower yields, and altered biological or physical characteristics. Therefore, a robust understanding of its synthesis, potential impurities, and the methods to purify and analyze it is essential for any researcher working with this compound.
Typical Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂Br₂N₂ | |
| Molecular Weight | 440.14 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 220.0 to 224.0 °C |
Synthesis and Potential Impurities
The most common synthetic route to 2,3-diphenylquinoxaline derivatives involves the condensation of an o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione)[2][3]. For 5,8-Dibromo-2,3-diphenylquinoxaline, the starting diamine would be 1,4-dibromo-2,3-diaminobenzene.
Figure 1: Synthetic scheme for 5,8-Dibromo-2,3-diphenylquinoxaline.
This reaction, while generally high-yielding, can lead to several potential impurities:
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Unreacted Starting Materials: Residual 1,4-dibromo-2,3-diaminobenzene or benzil may be present in the crude product.
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Monosubstituted Intermediates: Incomplete reaction could result in the formation of partially cyclized intermediates.
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Positional Isomers: Depending on the purity of the starting diamine, other isomeric dibrominated quinoxalines could be formed.
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Oxidation Products: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
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Solvent Residues: Incomplete removal of the reaction or purification solvents.
Purification: Achieving High Purity through Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds[4]. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For quinoxaline derivatives, ethanol and ethyl acetate are commonly employed recrystallization solvents[5].
Step-by-Step Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the initial purity of the solid.
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Solvent Selection: Begin by testing the solubility of a small amount of the crude 5,8-Dibromo-2,3-diphenylquinoxaline in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on literature for similar compounds, a mixture of ethanol and water (aqueous ethanol) is a good starting point[3].
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Dissolution: In a suitable flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution. Continuous stirring and gentle heating will facilitate this process.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation[6].
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all residual solvent.
The appearance of the purified 5,8-Dibromo-2,3-diphenylquinoxaline should be a white to light yellow crystalline solid. A significant color change or the presence of an amorphous powder may indicate lower purity.
Purity Assessment: A Multi-faceted Approach
A single analytical technique is often insufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for assessing the purity of organic compounds. A reverse-phase HPLC method is generally suitable for quinoxaline derivatives[7].
Figure 2: General workflow for HPLC purity analysis.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for many aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution from the reverse-phase column. |
| Gradient | 50% B to 100% B over 20 minutes | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or λmax (358 nm) | 254 nm is a common wavelength for aromatic compounds. The λmax of 358 nm offers higher sensitivity[8]. |
| Injection Volume | 10 µL | A standard injection volume. |
A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks[8]. The presence of significant secondary peaks would indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Analysis:
The ¹H NMR spectrum of 5,8-Dibromo-2,3-diphenylquinoxaline is expected to show signals corresponding to the aromatic protons. By comparing the spectrum of the sample to a reference spectrum of the pure compound, one can confirm the structure and identify any proton-containing impurities. The integration of the signals can also provide a semi-quantitative measure of purity. For the parent compound, 2,3-diphenylquinoxaline, the aromatic protons typically appear in the range of 7.3-8.2 ppm[9]. The introduction of the bromine atoms will influence the chemical shifts of the remaining protons on the quinoxaline core.
¹³C NMR Analysis:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom should give a distinct signal. The presence of extra signals would indicate the presence of carbon-containing impurities.
General NMR Protocol:
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Sample Preparation: Accurately weigh approximately 10-20 mg of the solid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations to the expected values for the pure compound.
Conclusion
The purity and appearance of 5,8-Dibromo-2,3-diphenylquinoxaline are critical indicators of its quality. A thorough understanding of its synthesis, potential impurities, and appropriate purification and analytical techniques is essential for its effective use in research and development. This guide provides a framework for assessing and ensuring the high purity of this important chemical intermediate. By employing a combination of recrystallization for purification and HPLC and NMR for analysis, researchers can be confident in the quality of their starting material, leading to more reliable and reproducible results.
References
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-563.
- Zając, D., et al. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
vibzz lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube. [Link]
- Joshi, S., et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(5), 634-640.
-
Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]
- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
-
Royal Society of Chemistry. (2018). Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile tool for the synthesis of N-heterocycles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Der Pharma Chemica. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijiset.com [ijiset.com]
- 3. scribd.com [scribd.com]
- 4. mt.com [mt.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5,8-Dibromo-2,3-diphenylquinoxaline | 94544-77-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2,3-DIPHENYLQUINOXALINE(1684-14-6) 1H NMR [m.chemicalbook.com]
